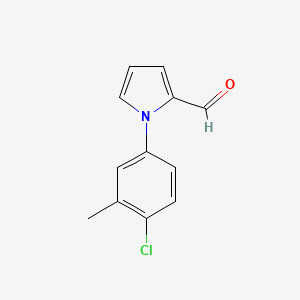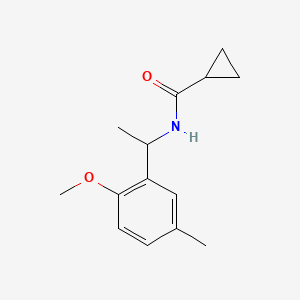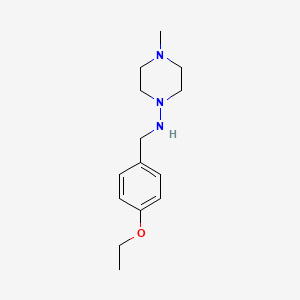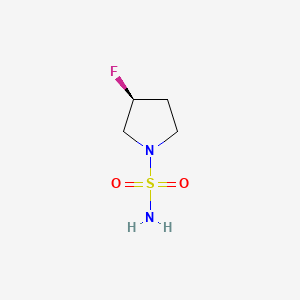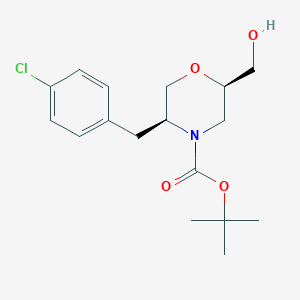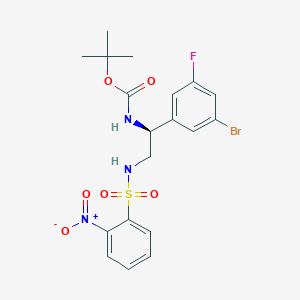
tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a tert-butyl group, a bromofluorophenyl moiety, and a nitrophenylsulfonamido group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including tert-butyl carbamate, 3-bromo-5-fluoroaniline, and 2-nitrobenzenesulfonyl chloride.
Reaction Conditions: The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic substitution with 3-bromo-5-fluoroaniline. The resulting intermediate is then reacted with 2-nitrobenzenesulfonyl chloride to form the final product.
Industrial Production: Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity. .
化学反応の分析
tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenylsulfonamido group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromofluorophenyl moiety can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. .
科学的研究の応用
tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the synthesis of advanced materials and as a reagent in chemical processes
作用機序
The mechanism of action of tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate involves its interaction with specific molecular targets:
類似化合物との比較
tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate can be compared with other similar compounds:
tert-Butyl carbamate: A simpler carbamate used as a protecting group in organic synthesis.
tert-Butyl (4-bromobenzyl)carbamate: Another carbamate with a bromobenzyl group, used in similar applications.
Carbamic acid derivatives: These compounds share structural similarities and are used in various chemical and biological applications .
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique structure and reactivity make it valuable in chemistry, biology, medicine, and industry. Further research is needed to fully explore its potential and develop new applications.
特性
分子式 |
C19H21BrFN3O6S |
|---|---|
分子量 |
518.4 g/mol |
IUPAC名 |
tert-butyl N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-[(2-nitrophenyl)sulfonylamino]ethyl]carbamate |
InChI |
InChI=1S/C19H21BrFN3O6S/c1-19(2,3)30-18(25)23-15(12-8-13(20)10-14(21)9-12)11-22-31(28,29)17-7-5-4-6-16(17)24(26)27/h4-10,15,22H,11H2,1-3H3,(H,23,25)/t15-/m1/s1 |
InChIキー |
DVCLPCIUOHZEFO-OAHLLOKOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC(=CC(=C2)Br)F |
正規SMILES |
CC(C)(C)OC(=O)NC(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC(=CC(=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


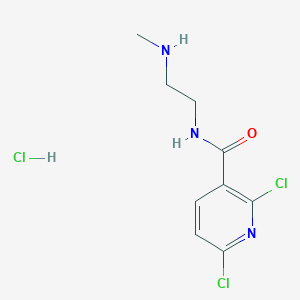
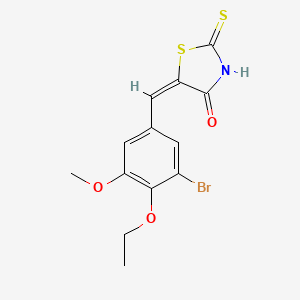
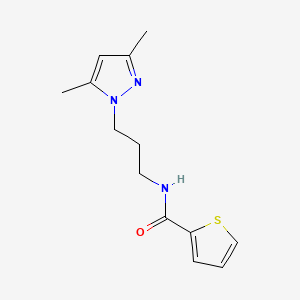
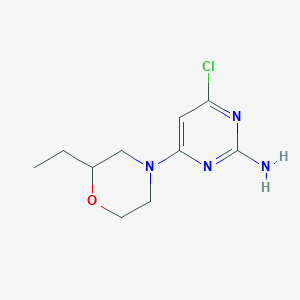
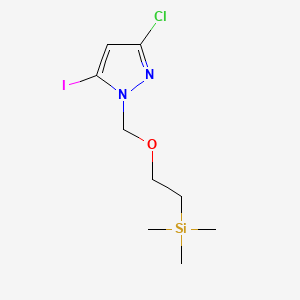
![(19S)-19-hydroxy-19-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B14904857.png)
![N-(4-chlorobenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B14904863.png)
